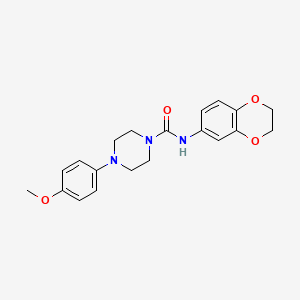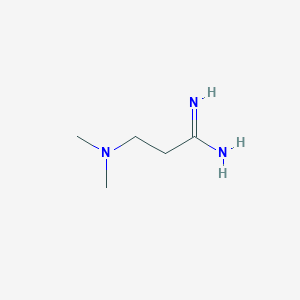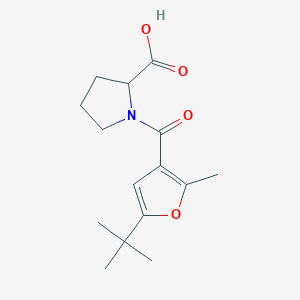
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide (MDPC) is a synthetic compound that has been used in scientific research for various applications. It is a member of the piperazine family and is related to benzodiazepines, which are a class of drugs used for treating anxiety, insomnia and other conditions. MDPC has been studied for its ability to modulate the activity of certain receptors in the body, such as the serotonin 5-HT2A receptor, and has shown potential for use in treating neurological and psychiatric disorders.
Applications De Recherche Scientifique
Synthesis and Therapeutic Potential
Synthesis of Novel Compounds : A study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. These compounds were synthesized to explore their cyclooxygenase-1/2 (COX-1/2) inhibitory activities, showing significant analgesic and anti-inflammatory effects, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antagonistic Properties : Research on the analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) focused on improving selectivity for 5-HT1A serotonin receptors while reducing alpha 1-adrenergic affinity. Structural modifications led to compounds with improved affinity and selectivity for 5-HT1A receptors, indicating potential as antagonists for serotonin receptors (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).
Analgesic and Anti-inflammatory Properties : Another study explored the ring opening of phthaloylimidoalkyl derivatives, leading to compounds with significant analgesic and anti-inflammatory activities. This research suggested a dose-dependent activity influenced by the length of the alkyl chain, pointing towards customized therapeutic applications (Okunrobo & Usifoh, 2006).
Dopamine D(3) Receptor Ligands : Modifications of the benzamide PB12 led to the identification of compounds with moderate to high affinity for dopamine D(3) receptors. These findings are crucial for developing treatments targeting the dopaminergic system, particularly for conditions like Parkinson's disease and schizophrenia (Leopoldo et al., 2002).
Radiolabeling for PET Imaging : FAUC346, an in vitro D(3)-selective ligand, was synthesized and labeled for potential use in PET imaging of D(3) receptors. Despite promising rat studies, further evaluation in nonhuman primates was less conclusive, underscoring the challenges in developing effective PET probes for brain imaging (Kuhnast et al., 2006).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-17-5-3-16(4-6-17)22-8-10-23(11-9-22)20(24)21-15-2-7-18-19(14-15)27-13-12-26-18/h2-7,14H,8-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZGAXPVRRWCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2757917.png)

![N-[3-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2757920.png)
![(4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine]](/img/structure/B2757921.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2757923.png)

![(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2757927.png)




![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2757940.png)